CB1 Receptor Binding Affinity: MMB-FUBINACA Exhibits 102-Fold Lower Affinity Than MDMB-FUBINACA
MMB-FUBINACA demonstrates a CB1 receptor binding affinity (Ki = 10.04 nM) that is approximately 102-fold lower than its direct methylated analog MDMB-FUBINACA (Ki = 0.0985 nM), highlighting the profound impact of a single methyl substitution on the valine head group [1][2].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10.04 nM |
| Comparator Or Baseline | MDMB-FUBINACA: Ki = 0.0985 nM |
| Quantified Difference | 102-fold lower affinity for MMB-FUBINACA |
| Conditions | Radioligand displacement assay using [³H]CP55,940 in membranes from HEK293 cells expressing human CB1 receptors |
Why This Matters
This 100-fold affinity difference dictates that MMB-FUBINACA and MDMB-FUBINACA cannot serve as interchangeable analytical surrogates; cross-reactivity in immunoassays or receptor occupancy studies will differ substantially.
- [1] AMB-FUBINACA. Wikipedia. Archived version 2019-01-20. View Source
- [2] Schoeder CT, et al. Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic Toxicology. 2018;36:385-403. View Source
